![molecular formula C14H13NOS B14402645 6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one CAS No. 86760-76-1](/img/structure/B14402645.png)
6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one is a compound that features a cyclohexa-2,4-dien-1-one core with a 1-(2-sulfanylanilino)ethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(2-sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 2-sulfanylaniline under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-[1-(2-sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-dien-1-one derivatives: These compounds share the cyclohexa-2,4-dien-1-one core but have different substituents.
2-Sulfanylaniline derivatives: These compounds feature the 2-sulfanylaniline moiety but differ in the rest of the structure.
Uniqueness
6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one is unique due to the combination of the cyclohexa-2,4-dien-1-one core and the 1-(2-sulfanylanilino)ethylidene substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
86760-76-1 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-[C-methyl-N-(2-sulfanylphenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C14H13NOS/c1-10(11-6-2-4-8-13(11)16)15-12-7-3-5-9-14(12)17/h2-9,16-17H,1H3 |
InChI Key |
WVCBDCTWYSRTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1S)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


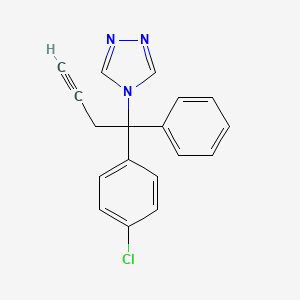
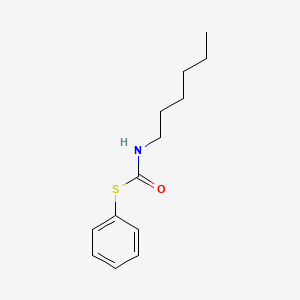
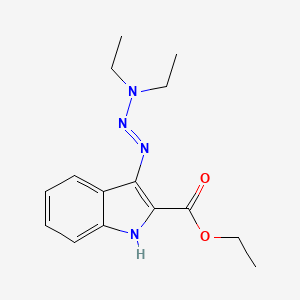
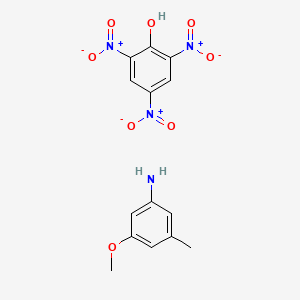
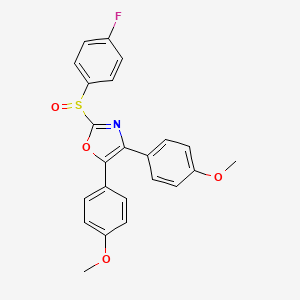
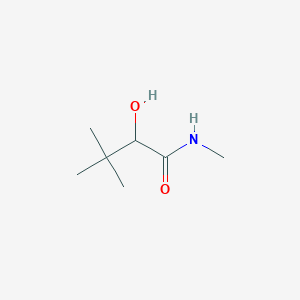
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)

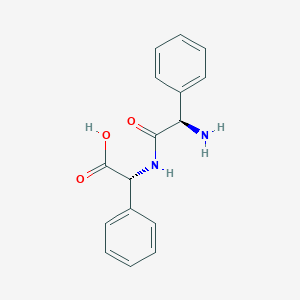
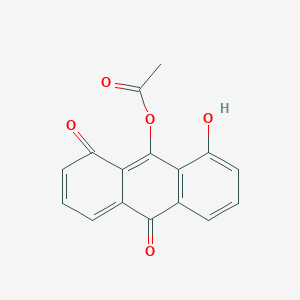
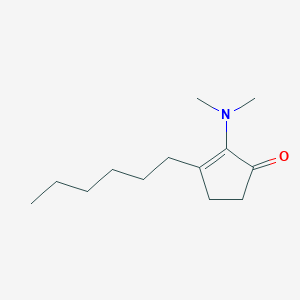
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
